Product packaging for 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole(Cat. No.:CAS No. 24086-35-9)

3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole

Cat. No.: B6598020
CAS No.: 24086-35-9
M. Wt: 214.29 g/mol
InChI Key: SYEOQTDIMFRJQI-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and scientific research. This fused pyrazole system, with a molecular formula of C12H10N2S and a molecular weight of 214.29 g/mol, represents a valuable chemical entity for developing novel bioactive molecules . Researchers utilize this core structure as a key intermediate in the synthesis of more complex thieno[2,3-c]pyrazole derivatives, which have demonstrated significant pharmacological potential across multiple therapeutic areas . Scientific studies have revealed that novel thieno[2,3-c]pyrazole compounds exhibit notable biological activities, including significant antimicrobial properties against various pathogenic bacterial and fungal strains, as well as anti-inflammatory effects demonstrated in carrageenan-induced rat paw edema assays . Furthermore, research has highlighted the antioxidant capabilities of these compounds, showing protective effects against 4-nonylphenol-induced toxicity in erythrocyte models . The compound's structure allows for functionalization at multiple positions, enabling researchers to develop structurally diverse libraries for structure-activity relationship studies. As a building block in drug discovery, this heterocyclic system offers valuable opportunities for exploring new chemical space and developing potential therapeutic agents . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Please handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2S B6598020 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole CAS No. 24086-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-phenylthieno[2,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-9-11-7-8-15-12(11)14(13-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEOQTDIMFRJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264806
Record name 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
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Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24086-35-9
Record name 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24086-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 1 Phenyl 1h Thieno 2,3 C Pyrazole and Its Advanced Analogues

Strategic Approaches to the Core 1H-Thieno[2,3-c]pyrazole Ring System

The construction of the bicyclic thieno[2,3-c]pyrazole framework can be achieved through several strategic pathways. These methods generally involve either the pre-formation of the pyrazole (B372694) ring followed by annulation of the thiophene (B33073) ring, or the construction of the pyrazole onto a pre-existing thiophene template.

Cyclocondensation and Annulation Reactions Employing Pyrazole Precursors

A predominant strategy for synthesizing the thieno[2,3-c]pyrazole core begins with a suitably substituted pyrazole. The classical approach to pyrazole synthesis itself is the Knorr cyclocondensation, which involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648). researchgate.netnih.gov For the target compound, this would involve the condensation of a 1,3-dicarbonyl precursor with phenylhydrazine (B124118) to form a 1-phenylpyrazolone intermediate.

One of the most effective methods for then fusing the thiophene ring is the Gewald reaction. This reaction typically involves the condensation of a ketone (or in this case, the tautomeric CH-acidic form of a pyrazolone) with a cyano-activated methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base.

For instance, starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a reaction with elemental sulfur in the presence of sodium borohydride (B1222165) can generate a transient sodium salt. This intermediate can then undergo an in situ reaction with a compound like chloroacetamide, which upon cyclization, forms the thieno[2,3-c]pyrazole ring system. uni.lu

Another powerful method involves 1,3-dipolar cycloaddition reactions. Nitrile imines, generated in situ from hydrazonoyl halides, can react with sulfur-containing dipolarophiles, such as substituted acetylenes bearing thiol or sulfone groups, to regioselectively form the thieno[2,3-c]pyrazole ring. researchgate.net The sulfur atom in the acetylene (B1199291) partner directs the regiochemistry of the cycloaddition, ensuring the formation of the desired [2,3-c] isomer. researchgate.net

Annulation reactions using nitroalkenes have also been explored for building five-membered nitrogen heterocycles. semanticscholar.org While not a direct route to the title compound, the principles of oxidative annulation of nitroalkenes with hydrazones present a potential, albeit more complex, pathway for constructing the pyrazole portion of the scaffold. semanticscholar.org

Thiophene Ring Construction through Heterocylization Reactions

An alternative strategy involves the formation of the thiophene ring as the key cyclization step onto a pre-functionalized pyrazole. This approach relies on having appropriate functional groups on the pyrazole ring that can participate in a heterocyclization reaction to build the adjacent thiophene.

A well-documented route starts with 3-methyl-1-phenyl-5-pyrazolone. This precursor can be functionalized at the C-4 position. For example, reaction with chloroacetyl chloride can introduce a reactive handle. Subsequent reaction of the resulting N'-(2-chloroacetyl)-2-cyanoacetohydrazide can lead to cyclization, and further transformations can be employed to construct the thiophene ring. researchgate.net

A more direct approach involves the reaction of a pyrazole derivative containing an active methylene group at C-4 with a sulfur-donating reagent. For example, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with thiourea (B124793) was attempted to displace the chloride with a thiol group, which could then be used to build the thiophene ring. uni.lu However, this specific reaction was reported to be unsuccessful, highlighting the challenges in certain synthetic pathways. uni.lu A successful alternative involved reacting the 5-chloro-pyrazolecarbonitrile with elemental sulfur and sodium borohydride to form an intermediate that could be alkylated with chloroacetamide, leading to a pyrazole sulfanyl (B85325) acetamide (B32628) derivative. This derivative then undergoes an intramolecular Thorpe-Ziegler type cyclization to yield the 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. uni.lu

Directed Functionalization and Derivatization at Key Molecular Positions

Once the core thieno[2,3-c]pyrazole ring is assembled, its chemical utility can be expanded through functionalization at several key positions: the C-5 position of the thiophene ring, the N-1 phenyl group, and the C-3 methyl group.

Synthetic Pathways for C-5 Substituted Thieno[2,3-c]pyrazole Derivatives (e.g., carbonitrile, carboxamide, carboxylate)

The C-5 position is a common site for introducing diverse functional groups, which significantly influences the molecule's properties. The synthesis of these derivatives often starts from a common precursor, such as a 5-aminothieno[2,3-c]pyrazole, which can be generated via the Gewald reaction.

Carboxylate: The methyl ester derivative, methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate, is a key intermediate. uni.lu It can be synthesized through routes that establish the thiophene ring with the ester group already in place, for example, by using ethyl 2-chloroacetoacetate in a Gewald-type synthesis. Saponification of this ester with a suitable base (e.g., NaOH or KOH) readily yields the corresponding carboxylic acid, this compound-5-carboxylic acid. chemicalbook.com

Carboxamide: The synthesis of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been achieved through an innovative method starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. uni.lusemanticscholar.org The key steps involve the formation of a pyrazole sulfanyl acetamide derivative which then cyclizes to form the target amino-carboxamide derivative. uni.lu

Carbonitrile: The C-5 carbonitrile can be introduced via several methods. One approach is the Sandmeyer reaction, starting from a 5-amino derivative. Another method involves the dehydration of a primary carboxamide using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

The following table summarizes representative synthetic transformations for C-5 functionalization.

Starting MaterialReagent(s)ProductFunctional Group Transformation
Methyl this compound-5-carboxylate1. NaOH (aq) 2. HCl (aq)This compound-5-carboxylic acidEster to Carboxylic Acid
This compound-5-carboxylic acid1. SOCl₂ 2. NH₃ (aq)This compound-5-carboxamideCarboxylic Acid to Amide
This compound-5-carboxamidePOCl₃, heatThis compound-5-carbonitrileAmide to Nitrile
5-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole1. NaNO₂, HCl 2. CuCN, KCNThis compound-5-carbonitrileAmine to Nitrile (Sandmeyer)

Transformations Involving the N-1 Phenyl Moiety

The N-1 phenyl group can be modified to modulate the electronic and steric properties of the entire molecule. Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, provided the thienopyrazole core is stable to the reaction conditions.

Halogenation: Direct halogenation of the phenyl ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst. The directing effects of the pyrazole ring will influence the position of substitution, typically favoring the para position unless it is already occupied.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the phenyl ring, which can be a precursor for many other functional groups, such as an amino group after reduction.

The table below shows potential transformations for the N-1 phenyl group.

Starting MaterialReagent(s)Plausible ProductReaction Type
This compoundHNO₃, H₂SO₄3-Methyl-1-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazoleElectrophilic Nitration
This compoundBr₂, FeBr₃1-(4-Bromophenyl)-3-methyl-1H-thieno[2,3-c]pyrazoleElectrophilic Halogenation
3-Methyl-1-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazoleH₂, Pd/C or SnCl₂, HCl1-(4-Aminophenyl)-3-methyl-1H-thieno[2,3-c]pyrazoleNitro Group Reduction

Modifications and Elaboration of the C-3 Methyl Group

The C-3 methyl group is also a site for chemical modification, although it is generally less reactive than the aromatic C-H bonds.

Condensation Reactions: The methyl group can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a nucleophilic anion. This anion can then react with various electrophiles. For instance, condensation with an aromatic aldehyde (e.g., benzaldehyde) would yield a styryl derivative.

Oxidation: Controlled oxidation of the methyl group to a formyl (aldehyde) or carboxylic acid group is challenging but can be attempted with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). These reactions often require harsh conditions and may suffer from low yields or side reactions on the heterocyclic rings.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like NBS in the presence of a radical initiator (e.g., AIBN or UV light) to produce a bromomethyl derivative. This derivative is a versatile intermediate for introducing other functional groups via nucleophilic substitution.

Multi-Component Reaction Strategies for Thieno[2,3-c]pyrazole Diversity-Oriented Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are a cornerstone of modern synthetic efficiency. For the thieno[2,3-c]pyrazole scaffold, MCRs offer a powerful platform for generating molecular diversity. A prevalent strategy is a variation of the Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes.

A key approach involves the reaction of a suitable pyrazole precursor with reagents that build the fused thiophene ring. For instance, the synthesis of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile is achieved through a one-pot condensation. This reaction typically starts with 3-methyl-1-phenyl-2-pyrazolin-5-one, an active methylene nitrile like malononitrile, and elemental sulfur in the presence of a base. The in-situ generated pyrazolone (B3327878) acts as the backbone onto which the aminothiophene ring is constructed.

Another documented method begins with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. researchgate.net This precursor reacts with methyl thioglycolate in the presence of a base to yield methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. researchgate.net This transformation highlights a tandem process where nucleophilic substitution is followed by an intramolecular cyclization to form the thiophene ring.

While MCRs for the direct synthesis of the parent compound this compound are less common, the strategies for its functionalized analogues are well-established. These reactions are highly valued for their ability to rapidly generate libraries of diverse compounds for further investigation. The related pyrano[2,3-c]pyrazole system is frequently synthesized via four-component reactions involving a hydrazine, a β-ketoester, an aldehyde, and malononitrile. nih.govmdpi.com This precedent suggests that substituting sulfur-containing building blocks into similar MCR setups could provide alternative routes to the thieno[2,3-c]pyrazole core.

Table 1: Multi-Component Reaction Strategies for Thieno[2,3-c]pyrazole Analogues

Starting MaterialsKey ReagentsProduct TypeReaction Principle
3-Methyl-1-phenyl-2-pyrazolin-5-one, MalononitrileElemental Sulfur, Base (e.g., Morpholine)4-Amino-5-carbonitrile thieno[2,3-c]pyrazolesGewald-type three-component reaction
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileMethyl thioglycolate, Base4-Amino-5-carboxylate thieno[2,3-c]pyrazolesTandem nucleophilic substitution-cyclization researchgate.net
Pyrazole-4-acetate estersCarbon disulfide, IodomethaneSubstituted thieno[2,3-c]pyrazolesTandem reaction tandfonline.com

Mechanistic Investigations of Reaction Pathways in Thieno[2,3-c]pyrazole Synthesis

The formation of the thieno[2,3-c]pyrazole ring system is governed by fundamental organic reaction mechanisms, primarily involving condensation, addition, and cyclization steps. The mechanistic pathway for the Gewald-type synthesis of 4-aminothieno[2,3-c]pyrazoles is a well-understood sequence.

The process is believed to initiate with a Knoevenagel condensation between the active methylene group of the pyrazolone precursor and the nitrile (e.g., malononitrile), facilitated by a base. Concurrently, elemental sulfur reacts with the base to form a reactive polysulfide species. The enolate generated from the Knoevenagel adduct then attacks the sulfur species. This is followed by an intramolecular Thorpe-Ziegler cyclization, where the nucleophilic carbon attacks the nitrile group. The final step is tautomerization to yield the stable 2-aminothiophene ring, fused to the pyrazole core.

In the synthesis starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and methyl thioglycolate, the mechanism proceeds differently. researchgate.net The first step is likely a nucleophilic attack by the thiolate of methyl thioglycolate on the carbon bearing the chlorine atom, resulting in a substitution product. The subsequent and crucial step is an intramolecular cyclization, where the active methylene group adjacent to the ester attacks the cyano group, leading to an enamine intermediate. Tautomerization of this intermediate affords the final aromatic 4-aminothieno[2,3-c]pyrazole-5-carboxylate product.

Mechanistic studies on the related formation of pyrano[2,3-c]pyrazoles often detail a sequence initiated by a Knoevenagel condensation, followed by a Michael addition and a concluding O-cyclization. beilstein-journals.org While the specific atoms involved differ, the underlying principles of forming a six-membered ring fused to a pyrazole core through a cascade of classical reactions are analogous and provide valuable insight into the formation of the thieno[2,3-c]pyrazole system.

Table 2: Proposed Mechanistic Steps in Thieno[2,3-c]pyrazole Synthesis

Synthetic RouteStep 1Step 2Step 3Step 4
Gewald-type ReactionKnoevenagel CondensationMichael Addition of SulfurIntramolecular Thorpe-Ziegler CyclizationTautomerization
From 4-chloropyrazole-5-carbonitrile researchgate.netNucleophilic Substitution (S-alkylation)Intramolecular Cyclization (Thorpe-Ziegler)Tautomerization-

Green Chemistry Principles and Sustainable Approaches in Thieno[2,3-c]pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. While specific studies on the green synthesis of this compound are emerging, extensive research on the closely related pyrano[2,3-c]pyrazole derivatives provides a clear roadmap for sustainable approaches. nih.govrsc.org

Key green strategies applicable to thieno[2,3-c]pyrazole synthesis include:

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are widely used to accelerate reaction rates, reduce reaction times, and often improve yields compared to conventional heating. nih.govgsconlinepress.com These energy-efficient techniques are highly suitable for the MCRs used to produce the thieno[2,3-c]pyrazole scaffold.

Green Solvents: The replacement of volatile and toxic organic solvents is a primary goal of green chemistry. Water, ethanol, or aqueous-ethanolic mixtures have proven to be effective media for the synthesis of related pyranopyrazoles, often enhancing reaction rates and simplifying product isolation. semanticscholar.orgijsdr.org Catalyst-free reactions in water have been successfully developed for related heterocycles. semanticscholar.org

Reusable and Benign Catalysts: There is a strong trend towards using heterogeneous, recyclable, or biodegradable catalysts. Examples from pyranopyrazole synthesis that could be adapted include magnetic nanoparticle-supported catalysts (e.g., Fe3O4@L-Cys-SH), which can be easily recovered using an external magnet, and natural catalysts like sodium gluconate or nano-eggshell. ijsdr.orgoiccpress.com The use of mild base catalysts like piperidine (B6355638) or organocatalysts such as L-tyrosine also represents a greener alternative to harsher reagents. nih.gov

By adopting these proven green methodologies, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern imperatives of chemical manufacturing.

Table 3: Green Chemistry Approaches in Fused Pyrazole Synthesis

Green PrincipleTechnique/ReagentAdvantageReference Example (from related systems)
Energy EfficiencyMicrowave IrradiationReduced reaction time, increased yieldSynthesis of pyrano[2,3-c]pyrazoles nih.gov
Energy EfficiencyUltrasound IrradiationFaster reactions, mild conditionsSynthesis using ZnS nanoparticles in water nih.gov
Safer SolventsWater or Water-EthanolNon-toxic, inexpensive, simplified workupSodium gluconate catalyzed synthesis in water semanticscholar.org
CatalysisReusable Magnetic NanoparticlesEasy catalyst recovery and reuse, reduced wasteFe3O4@L-Cys-SH catalyzed synthesis oiccpress.com
CatalysisOrganocatalysts (e.g., L-tyrosine)Biodegradable, lower toxicityFour-component synthesis of pyranopyrazoles nih.gov

Computational and Theoretical Investigations of 3 Methyl 1 Phenyl 1h Thieno 2,3 C Pyrazole Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity, guiding the synthesis and application of novel compounds.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules and clarifying reaction mechanisms. For heterocyclic systems like thieno[2,3-c]pyrazoles, DFT calculations can model transition states and intermediates, providing a theoretical basis for observed experimental outcomes. For instance, in the synthesis of related fused pyrazole (B372694) systems, DFT calculations have been employed to propose reaction mechanisms. researchgate.net These theoretical studies help rationalize the formation of specific products and optimize reaction conditions, making the synthesis of complex molecules more efficient. researchgate.net

DFT calculations are also used to determine the optimized geometry and electronic properties of thieno[2,3-c]pyrazole derivatives, which are essential for understanding their chemical behavior and interaction with biological targets. researchgate.net

Molecular Electrostatic Potential (MESP) mapping and Frontier Molecular Orbital (FMO) analysis are critical tools derived from quantum chemical calculations that help predict a molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MESP): The MESP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are rich in electrons (nucleophilic, typically colored red) and regions that are electron-poor (electrophilic, typically colored blue). For derivatives of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile, MESP analysis has been used to understand the reactive sites of the molecule. researchgate.netresearchgate.net These maps are invaluable for predicting how a molecule will interact with biological receptors, such as through hydrogen bonding or electrostatic interactions.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. This analysis has been applied to thieno[2,3-c]pyrazole systems to study their electronic properties and reactivity. researchgate.net

Computational Parameter Significance in Thieno[2,3-c]pyrazole Systems References
DFT Geometry Optimization Provides the most stable 3D structure of the molecule. researchgate.net
MESP Mapping Identifies nucleophilic and electrophilic regions, predicting sites for non-covalent interactions. researchgate.netresearchgate.net
HOMO/LUMO Energies Determine the electron-donating/accepting capabilities and overall chemical reactivity. researchgate.net
HOMO-LUMO Gap Indicates molecular stability and reactivity; a smaller gap implies higher reactivity. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target, predict binding affinity, and understand the structural basis of inhibition or activation. biorxiv.orgresearchgate.net Numerous studies have utilized molecular docking to explore the potential of thieno[2,3-c]pyrazole derivatives as inhibitors of various enzymes and receptors. nih.govresearchgate.netajrconline.org

Docking simulations, often validated by X-ray crystallography, reveal the specific binding modes of thieno[2,3-c]pyrazole derivatives within the active or allosteric sites of proteins. These models highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

For example, a derivative of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole was identified as an allosteric inverse agonist of the RORγt receptor. nih.gov X-ray crystallography confirmed that the compound binds in an allosteric pocket, with its carboxylic acid group forming crucial hydrogen bonds with the amino acid residues Q329, A497, and F498. nih.gov The study also noted that the methyl group on the thienopyrazole core introduces steric bulk that induces a conformational change in the protein. nih.gov

In another study, a thieno[2,3-c]pyrazole derivative, Tpz-1, was found to disrupt microtubule and mitotic spindle formation, and docking studies suggested its interaction with key kinases involved in cell cycle progression. nih.govmdpi.com Similarly, docking has been used to predict the binding of thieno[2,3-c]pyrazole derivatives to the GCN2 kinase domain and the main protease of coronaviruses. biorxiv.orgmdpi.com

Target Protein Thieno[2,3-c]pyrazole Derivative Key Interacting Residues Interaction Type Reference
RORγtCompound 13Q329, A497, F498Hydrogen Bonds nih.gov
GCN2 KinaseCompound 18Not specifiedNot specified biorxiv.org
Coronavirus ProteaseCompound 18His164, Gln189, Cys145, Asp187, Glu166Hydrogen Bonds, Hydrophobic mdpi.com

Molecular docking is a powerful tool for distinguishing between orthosteric and allosteric binding. Orthosteric ligands bind to the primary, active site of a receptor, often competing with the endogenous ligand. Allosteric modulators bind to a secondary, topographically distinct site, inducing a conformational change that alters the receptor's activity.

The investigation of a thieno[2,3-c]pyrazole derivative as a RORγt inverse agonist is a prime example of predicting allosteric modulation. nih.gov The crystal structure unequivocally showed the compound binding in an allosteric pocket while the orthosteric site remained empty. nih.gov This allosteric binding was responsible for inducing a conformational change that prevents the binding of co-activators, thereby inhibiting the receptor's function. nih.gov

In a different context, docking studies on pyrano[2,3-c]pyrazole derivatives against p38 MAP kinase suggested that some compounds had a higher affinity for an allosteric lipid-binding pocket than the orthosteric ATP-binding site, implying potential as allosteric inhibitors. nih.gov This ability to target allosteric sites is a highly desirable feature in drug design, as it can offer greater selectivity and a lower risk of side effects compared to orthosteric ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thieno[2,3-c]pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or structural properties) that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. nih.govresearchgate.net

For pyrazole and related heterocyclic derivatives, 2D and 3D-QSAR models have been developed to predict their activity as inhibitors of targets like acetylcholinesterase and various cancer cell lines. nih.govshd-pub.org.rs These models rely on descriptors such as molecular volume, the number of multiple bonds, and specific atom-centered fragments. shd-pub.org.rs The statistical robustness of these models is validated to ensure their predictive power. nih.gov

While specific QSAR models solely for this compound are not extensively detailed in the provided context, the principles are directly applicable. Studies on derivatives of this compound-5-carbohydrazide have shown a significant correlation between molecular docking scores and experimentally determined anti-inflammatory and antioxidant activities, which forms the basis of a structure-activity relationship. ajrconline.org By developing QSAR models for this scaffold, researchers can systematically modify the structure—for instance, by substituting different groups on the phenyl ring or the carbohydrazide (B1668358) moiety—to enhance their desired biological effects.

2D and 3D QSAR Techniques for Biological Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in correlating the structural features of molecules with their biological activities. Both 2D and 3D QSAR models have been instrumental in understanding the therapeutic potential of pyrazole-based compounds.

2D QSAR:

2D-QSAR models for pyrazole derivatives have successfully identified key molecular descriptors that influence their biological activity. For instance, studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have shown that adjacency and distance matrix descriptors are crucial for their inhibitory activity. nih.gov These models, often developed using methods like stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS), provide valuable insights into the structural requirements for potency. nih.gov While specific 2D-QSAR studies on this compound are not extensively documented, the principles from related pyrazole and thienopyrimidine systems are applicable. nih.govekb.eg

3D QSAR:

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the steric and electrostatic interactions between ligands and their target receptors. For example, a 3D-QSAR study on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase (MAO) inhibitors revealed the importance of the spatial arrangement of substituents for selective inhibition. nih.gov These models generate contour maps that highlight regions where steric bulk or specific electrostatic properties enhance or diminish activity, guiding the design of new analogs with improved biological profiles. nih.gov

QSAR Technique Key Findings for Pyrazole/Thienopyrazole Analogs Relevant Descriptors/Features Reference
2D-QSAR Adjacency and distance matrix descriptors influence EGFR kinase inhibition by 1H-pyrazole-1-carbothioamide derivatives.Adjacency/distance matrix descriptors nih.gov
3D-QSAR (CoMFA/CoMSIA) Steric and electrostatic fields are critical for the selective inhibition of MAO by 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives.Steric and electrostatic contour maps nih.gov

Development of Predictive Models for Potency and Selectivity

The development of robust predictive models is a primary goal of QSAR studies. These models are essential for forecasting the potency and selectivity of novel compounds before their synthesis, thereby saving time and resources. For pyrazole derivatives, predictive models have been successfully established. For example, in the study of 1H-pyrazole-1-carbothioamide derivatives, the developed 2D-QSAR models were used to design eleven new compounds with potentially high potency as EGFR kinase inhibitors. nih.gov The predictive power of these models is typically validated through internal (leave-one-out cross-validation) and external validation using a test set of compounds. The insights gained from such models are crucial for fine-tuning the structural features of the this compound scaffold to optimize its therapeutic efficacy.

Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Dynamics

Virtual Screening and In Silico Scaffold Hopping Approaches for Novel Thieno[2,3-c]pyrazole Chemotypes

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. A notable example is the high-throughput screening of the ChemBridge DIVERset library, which led to the discovery of a cytotoxic thieno[2,3-c]pyrazole derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide). nih.govmdpi.comresearchgate.net This compound demonstrated potent and selective cytotoxic effects against various cancer cell lines. nih.govresearchgate.net This success underscores the potential of virtual screening to identify novel and active chemotypes based on the thieno[2,3-c]pyrazole scaffold.

In Silico Scaffold Hopping:

Structure Activity Relationship Sar Studies of 3 Methyl 1 Phenyl 1h Thieno 2,3 C Pyrazole Derivatives

Systematic Structural Modifications and their Impact on Pharmacological Efficacy

The pharmacological profile of thieno[2,3-c]pyrazole derivatives is highly sensitive to structural alterations at various positions of the heterocyclic core and its substituents. SAR studies have systematically explored these changes to map the molecular features essential for activity.

Influence of Aromatic and Heteroaromatic Substituents on the Phenyl Ring

The 1-phenyl group is a common feature in this class of compounds, including the potent anticancer agent Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide). mdpi.com While the phenyl group itself is considered a key contributor to activity, likely through hydrophobic interactions within target binding pockets, comprehensive SAR studies detailing the effects of various substituents on this specific ring are not extensively documented in the available literature for the thieno[2,3-c]pyrazole scaffold. frontiersin.org

However, in broader studies of pyrazole-containing compounds, substitutions on phenyl rings are a key strategy for modulating activity. frontiersin.org For related heterocyclic systems, the position and electronic nature of substituents on an aromatic ring can dramatically alter potency and selectivity. For instance, research on certain pyrazolo-quinazolinones indicated that substitution at the 2-position of a phenyl ring led to higher potency compared to 4-position substitution. researchgate.net For other pyrazole (B372694) derivatives, the addition of electron-withdrawing groups to a phenyl ring has been shown to enhance neuroprotective or anti-inflammatory activity. frontiersin.org These general principles suggest that modifying the 1-phenyl group of the thieno[2,3-c]pyrazole core is a viable strategy for future optimization, even though specific data for this scaffold remains limited.

Role of Functional Groups at the Thienopyrazole Core Positions (C-3, C-5)

The substitution pattern on the thienopyrazole core itself is a critical determinant of biological activity.

C-3 Position: The parent compound of interest features a methyl group at the C-3 position. The presence of a small alkyl group like methyl at this position is a common feature in many active pyrazole-based compounds, such as the free radical scavenger Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). nih.gov In SAR studies of pyrazolones, a C-3 methyl group was found to be important for cyclooxygenase (COX) enzyme inhibition. nih.gov

C-5 Position: The C-5 position has been identified as a key site for modification to introduce diverse functionalities and modulate pharmacological effects. Research has shown that a variety of substituents can be introduced at this position, leading to compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netnih.gov

A notable example is the highly potent anticancer derivative Tpz-1, which features a large N'-(2-methoxybenzylidene)carbohydrazide substituent at the C-5 position. mdpi.comresearchgate.net This extended side chain is crucial for its activity, which includes the disruption of microtubules and the induction of apoptosis in cancer cells at nanomolar to low-micromolar concentrations. mdpi.comnih.gov The discovery of Tpz-1 highlights the significant impact that complex functional groups at the C-5 position can have on pharmacological efficacy. mdpi.com

The following table summarizes the impact of different substituents at the C-5 position on the biological activity of the 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole scaffold.

C-5 SubstituentReported Biological ActivityReference(s)
CarbonitrileAntimicrobial, Anti-inflammatory nih.govresearchgate.net
CarboxamideAntimicrobial, Anti-inflammatory, Antioxidant nih.govresearchgate.netnih.gov
N-phenyl carboxamideAntimicrobial, Anti-inflammatory nih.govresearchgate.net
BenzoylAntimicrobial, Anti-inflammatory nih.govresearchgate.net
N'-(2-methoxybenzylidene)carbohydrazidePotent & selective anticancer (cytotoxic, mitotic inhibitor) mdpi.comnih.govresearchgate.net

Effects of Ring Fusion Patterns on Biological Activity

Historically, many studies have concentrated on the thieno[3,2-c]pyrazole isomer. mdpi.com However, the thieno[2,3-c]pyrazole scaffold is increasingly recognized as a desirable core for developing agents with antitumor, antiviral, and anti-inflammatory properties. mdpi.com The potent anticancer activity of Tpz-1, a thieno[2,3-c]pyrazole derivative, underscores the potential of this particular fusion pattern. nih.gov Thieno[2,3-c]pyrazoles have been associated with the inhibition of multiple kinases, including Aurora kinase, ABL, and CDK2, distinguishing their biological profile from other isomers. nih.gov

Furthermore, the isosteric replacement of a benzene (B151609) ring with a thiophene (B33073) ring in related fused systems has been shown to be a successful strategy in medicinal chemistry to modulate receptor binding profiles, for example, in the development of GABA-A receptor ligands. mdpi.com This highlights how the nature of the fused ring system is a critical factor in determining the pharmacological outcome.

Identification of Critical Pharmacophoric Elements within the Thieno[2,3-c]pyrazole Scaffold

Based on SAR studies, a clear pharmacophore model emerges for potent anticancer activity in the 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole series. A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

The key elements identified for potent cytotoxic and kinase inhibitory activity are:

The Thieno[2,3-c]pyrazole Core: This planar, bicyclic heterocyclic system acts as the fundamental scaffold, providing the rigid framework to correctly orient the other functional groups. mdpi.comnih.gov It is a known "privileged scaffold" in drug discovery. nih.govnih.gov

1-Phenyl Group: An unsubstituted phenyl ring at the N-1 position of the pyrazole is a consistent feature of highly active compounds like Tpz-1. It is believed to engage in crucial hydrophobic or π-stacking interactions within the target's binding site. mdpi.comfrontiersin.org

3-Methyl Group: The methyl group at the C-3 position is considered important for activity, potentially influencing the electronic properties of the ring system or making specific steric contributions to binding. nih.gov

C-5 Extended Side Chain: A complex hydrogen-bonding side chain at the C-5 position is critical for high potency. In Tpz-1, the N'-(2-methoxybenzylidene)carbohydrazide moiety provides multiple hydrogen bond donors and acceptors, which are essential for strong interactions with target proteins like kinases and tubulin. mdpi.comresearchgate.net The terminal 2-methoxybenzylidene group also plays a significant role in defining the compound's potent and selective effects. mdpi.com

The combination of these elements in Tpz-1 leads to its ability to interfere with cell cycle progression, disrupt microtubule formation, and modulate the phosphorylation of key signaling kinases, resulting in potent anticancer effects. mdpi.comresearchgate.net

Optimization Strategies for Enhanced Potency and Selectivity

The discovery of lead compounds like Tpz-1 opens the door for further optimization to enhance potency, improve selectivity, and refine pharmacokinetic properties.

The primary optimization strategies for this scaffold focus on modifying the key pharmacophoric elements. Based on the structure of Tpz-1, further derivatization would logically explore substitutions on the terminal benzylidene ring. Varying the position and electronic nature of the methoxy (B1213986) group, or replacing it with other substituents (e.g., halogens, alkyls, or other hydrogen-bond acceptors/donors), could fine-tune the binding affinity and selectivity.

Another key strategy involves modifying the linker. The carbohydrazide (B1668358) group in Tpz-1 could be replaced with other isosteric groups to alter flexibility, stability, and hydrogen bonding capacity. The goal of these modifications is to improve the "fit" of the molecule into its biological target, thereby increasing its therapeutic effect. mdpi.com

Scaffold Diversification and Library Design

The initial discovery of Tpz-1's potent anticancer activity came from a high-throughput screening of the ChemBridge DIVERset library, which contains thousands of diverse small molecules. mdpi.comnih.gov This highlights the power of library-based approaches in identifying novel, active chemical scaffolds.

Following the identification of a "hit" compound, a common strategy is to create a more focused library of derivatives through scaffold diversification. This involves synthesizing a series of analogs with systematic variations around the core structure. For the this compound scaffold, diversification efforts have included the synthesis of derivatives with various substituents at the C-5 position, such as different amides, nitriles, and ketones, to explore the chemical space and identify compounds with improved or novel biological activities. nih.govresearchgate.net This approach allows for a rapid exploration of the SAR and the development of more potent and selective drug candidates. nih.gov

Bioisosteric Replacements in Thieno[2,3-c]pyrazole Derivatization

Bioisosteric replacement is a widely employed strategy in medicinal chemistry to modify the physicochemical properties of a compound while retaining or improving its biological activity. This involves the substitution of a functional group with another that has similar steric and electronic characteristics. While comprehensive, systematic bioisosteric replacement studies specifically focused on the this compound scaffold are not extensively detailed in the public domain, the principles of bioisosterism can be applied to hypothesize potential modifications.

Generally, in pyrazole-containing compounds, various bioisosteric replacements have been explored to modulate activity. For instance, the phenyl group at the 1-position is a common target for modification. Bioisosteric replacements for a phenyl ring could include other aromatic systems such as pyridyl, thienyl, or furanyl rings. These changes can influence the compound's interaction with target proteins through altered hydrogen bonding capabilities, dipole moments, and steric bulk.

The methyl group at the 3-position is another site for potential bioisosteric modification. Replacing the methyl group with other small alkyl groups, a trifluoromethyl group, or a cyclopropyl (B3062369) group could impact the compound's metabolic stability and lipophilicity.

At the 5-position of the thieno[2,3-c]pyrazole core, various substituents have been introduced, often in the form of a carboxamide or a carbohydrazide. The terminal groups of these substituents are amenable to a wide range of bioisosteric replacements to explore interactions with the target's binding pocket. For example, the amide nitrogen could be part of a heterocyclic ring like morpholine (B109124) or piperazine (B1678402) to enhance solubility and introduce new interaction points.

While specific data tables for bioisosteric replacements on the this compound core are not available in the reviewed literature, the following table illustrates hypothetical bioisosteric modifications and their potential impact based on general medicinal chemistry principles.

Position of ModificationOriginal GroupPotential BioisostereRationale for Replacement
1-positionPhenylPyridylIntroduce hydrogen bond acceptor, alter electronics
3-positionMethylTrifluoromethylIncrease metabolic stability, alter electronics
5-position (amide)-NH-Alkyl-N(Alkyl)₂Modify hydrogen bonding, alter lipophilicity
5-position (hydrazide)-NHNH₂-NH-OHIntroduce hydrogen bond donor/acceptor

This table is illustrative and based on general principles of bioisosterism, not on specific experimental data for this compound series.

Mechanistic Insights Derived from SAR Data for Target Engagement

Structure-activity relationship studies have provided valuable insights into the mechanism of action and target engagement of this compound derivatives. A notable example is the derivative N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, referred to as Tpz-1. nih.gov

Investigations into the cytotoxic effects of Tpz-1 have revealed that it interferes with cell cycle progression and modulates the activity of several protein kinases. nih.gov This suggests that the thieno[2,3-c]pyrazole scaffold can serve as a template for the development of kinase inhibitors. The SAR of this class of compounds indicates that the nature of the substituent at the 5-position of the thieno[2,3-c]pyrazole core is crucial for its interaction with the kinase ATP-binding site.

The proposed mechanism of action for Tpz-1 involves the disruption of microtubule and mitotic spindle formation, which is a hallmark of compounds that interfere with tubulin dynamics. nih.gov Furthermore, SAR studies on related thienopyrazole derivatives have shown that specific substitutions can lead to the inhibition of various kinases, including p38, CREB, Akt, and STAT3, while inducing hyperphosphorylation of others like Fgr, Hck, and ERK 1/2. nih.gov

Pharmacological and Biological Activities of 3 Methyl 1 Phenyl 1h Thieno 2,3 C Pyrazole Derivatives: in Vitro Mechanistic Investigations

Anticancer and Antitumor Potential

Derivatives of the thieno[2,3-c]pyrazole scaffold have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. nih.gov Research has highlighted their potential as antiproliferative agents, with specific derivatives showing high potency. mdpi.comnih.gov One such derivative, N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, referred to as Tpz-1, has shown excellent potency against 14 different human cancer cell lines, with CC50 values often below 1 µM. nih.gov

Molecular Mechanisms of Cytotoxicity and Programmed Cell Death Induction

The primary mechanism by which thieno[2,3-c]pyrazole derivatives induce cancer cell death is through the induction of apoptosis. nih.gov Mechanistic studies on the HL-60 leukemia cell line revealed that treatment with a specific thieno[2,3-c]pyrazole derivative leads to the activation of caspase-3/7, a key executioner in the apoptotic cascade. nih.gov This activation is coupled with a loss of mitochondrial integrity and an accumulation of reactive oxygen species (ROS), which are critical events in the intrinsic apoptotic pathway. nih.gov The induction of apoptosis as a primary cell death mechanism has also been observed with other pyrazole (B372694) derivatives, which have been shown to cause phosphatidylserine (B164497) externalization, a hallmark of early apoptosis. nih.govnih.gov

Cytotoxicity of a Thieno[2,3-c]pyrazole Derivative (Compound 87/Tpz-1) in Human Cancer Cell Lines
Cancer Cell LineCC50 Value (µM)Reference
HL-60 (Leukemia)< 1 nih.gov
A549 (Lung)< 1 nih.gov
HT1080 (Fibrosarcoma)< 1 nih.gov
Hela (Cervical)< 1 nih.gov

Interference with Cell Cycle Progression and Mitotic Spindle Formation

Thieno[2,3-c]pyrazole derivatives have been found to interfere with the normal progression of the cell cycle, a common strategy for anticancer agents. nih.govnih.gov Studies have shown that these compounds can cause cell cycle arrest, particularly in the G2/M phase. mdpi.com This arrest is associated with a disruption of microtubule and mitotic spindle formation. nih.gov The proper formation and function of the mitotic spindle are essential for cell division, and its disruption leads to mitotic catastrophe and subsequent cell death. The observed effects on the cell cycle are a significant contributor to the antiproliferative activity of these compounds. mdpi.comnih.gov

Modulation of Kinase Activity (e.g., p38, CREB, Akt, STAT3, Fgr, Hck, ERK 1/2 kinases)

The anticancer effects of thieno[2,3-c]pyrazole derivatives are also linked to their ability to modulate the activity of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. mdpi.comnih.gov

One derivative was found to reduce the phosphorylation of several key kinases, including p38, CREB (cAMP response element-binding protein), Akt, and STAT3 (Signal Transducer and Activator of Transcription 3). nih.gov The STAT3 pathway, in particular, is often constitutively active in many cancers, promoting tumor progression, and its inhibition is a promising therapeutic strategy. semanticscholar.org The downregulation of these pro-survival signaling pathways contributes to the cytotoxic effects of the compound. nih.gov

Conversely, the same derivative was observed to induce the hyperphosphorylation of Fgr, Hck, and ERK1/2 (Extracellular signal-regulated kinases 1/2). nih.gov While ERK1/2 activation is often associated with cell proliferation, it can also induce G2/M arrest and apoptosis, which aligns with the cellular effects observed with this thieno[2,3-c]pyrazole derivative. mdpi.com This complex modulation of kinase activity underscores the multifaceted mechanism of action of these compounds.

Modulation of Kinase Phosphorylation by a Thieno[2,3-c]pyrazole Derivative
KinaseEffect on PhosphorylationReference
p38Reduced nih.gov
CREBReduced nih.gov
AktReduced nih.gov
STAT3Reduced nih.gov
FgrIncreased (Hyperphosphorylation) nih.gov
HckIncreased (Hyperphosphorylation) nih.gov
ERK 1/2Increased (Hyperphosphorylation) nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer properties, derivatives of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole have been investigated for their antimicrobial potential. nih.govresearchgate.net These compounds have shown promise as agents against various pathogenic bacteria and fungi. nih.govderpharmachemica.com

Broad-Spectrum Efficacy and Specificity Profiles

Studies have demonstrated that certain synthesized thieno[2,3-c]pyrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, compounds with substitutions such as carbonitrile, carboxamide, and N-phenyl carboxamide at the 5-position of the thieno[2,3-c]pyrazole ring have been screened and found to be effective. nih.gov Furthermore, many of these compounds also exhibit remarkable antifungal activity. nih.govderpharmachemica.com The broad-spectrum nature of their activity makes them attractive candidates for the development of new antimicrobial agents. nih.govgreenpharmacy.infonih.gov Hydrazone derivatives of this compound-5-carbohydrazide have shown particular potency against Vibrio cholerae. researchgate.net

Antimicrobial Spectrum of Thieno[2,3-c]pyrazole Derivatives
Microorganism TypeActivitySpecific Strains MentionedReference
Gram-positive bacteriaSignificantStaphylococcus aureus nih.gov
Gram-negative bacteriaSignificantVibrio cholerae nih.govresearchgate.net
FungiRemarkableNot specified nih.gov

Proposed Molecular Targets for Antimicrobial Action

The precise molecular targets for the antimicrobial action of this compound derivatives are still under investigation. However, based on the known mechanisms of related heterocyclic compounds, it is plausible that they interfere with essential cellular processes in microorganisms. For other pyrazole and thiazole-containing compounds, proposed mechanisms include the inhibition of enzymes crucial for microbial survival, such as topoisomerases, which are involved in DNA replication. nih.gov The disruption of cell membrane integrity or interference with metabolic pathways are other potential mechanisms that warrant further investigation for this class of compounds.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the this compound nucleus have demonstrated notable anti-inflammatory and immunomodulatory activities in various in vitro models. nih.govnih.gov These effects are attributed to their ability to interfere with specific enzymatic and signaling pathways that are crucial for the inflammatory response. The structural features of the thienopyrazole core allow for molecular interactions that can modulate the activity of enzymes and the production of inflammatory mediators. mdpi.comnih.gov

A significant mechanism underlying the anti-inflammatory effects of certain thieno[2,3-c]pyrazole derivatives is their ability to inhibit phosphodiesterase (PDE) enzymes. nih.gov PDEs are a superfamily of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammatory processes. researchgate.netnih.gov Inhibition of PDEs leads to increased intracellular cAMP levels, which in turn suppresses the activation of inflammatory cells and the production of pro-inflammatory cytokines. researchgate.netnih.gov

Specifically, certain thieno[2,3-c]pyrazole derivatives have been identified as selective inhibitors of phosphodiesterase 7 (PDE7). nih.gov PDE7 is implicated in the activation of T-cells and other immune cells, making it a key target for inflammatory and immunological diseases. nih.gov The selective inhibition of PDE7 by these compounds highlights their potential as targeted anti-inflammatory agents. nih.gov While many thienopyrimidine derivatives have been explored as inhibitors of various PDE isozymes, including PDE4, the specific activity of this compound derivatives against PDE7 underscores a distinct mechanistic pathway for their immunomodulatory effects. nih.govresearchgate.net

Beyond direct enzyme inhibition, this compound derivatives can modulate inflammatory responses by attenuating key signaling pathways and reducing the production of pro-inflammatory cytokines. nih.govresearchgate.net A study on a series of novel thieno[2,3-c]pyrazole compounds demonstrated significant anti-inflammatory activity, which was assessed using the carrageenan-induced rat paw edema assay, a classic model for evaluating anti-inflammatory effects. nih.gov

The anti-inflammatory properties of pyrazole-containing compounds are well-documented and often involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. globalresearchonline.netcu.edu.eg While direct COX inhibition data for this compound is not extensively detailed in the provided results, the broader class of pyrazole derivatives is known for this activity. globalresearchonline.netcu.edu.eg Furthermore, the ability of related heterocyclic compounds to interfere with signaling pathways like those involving Src and MAP kinases points to additional mechanisms by which these derivatives could exert their anti-inflammatory effects. nih.gov

Antioxidant Properties and Redox Homeostasis Modulation

Thieno[2,3-c]pyrazole derivatives have been recognized for their significant antioxidant capabilities, playing a crucial role in modulating redox homeostasis within biological systems. nih.govresearchgate.netresearchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key pathogenic factor in numerous diseases. frontiersin.orgfrontiersin.org The antioxidant action of these compounds helps to mitigate cellular damage caused by ROS. frontiersin.orgresearchgate.net

The primary mechanism for the antioxidant activity of this compound derivatives is their ability to act as free radical scavengers. researchgate.netmdpi.com These compounds can donate a hydrogen atom or an electron to neutralize highly reactive free radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids. frontiersin.orgnih.gov

The antioxidant potential of these compounds has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov In one study, a thienopyrazole derivative demonstrated excellent radical scavenging activity with an IC50 value of 4.49 μg/mL, which was comparable to the standard antioxidant, ascorbic acid (IC50 of 4.76 μg/mL). mdpi.com This high efficacy was attributed to the presence of specific functional groups, such as amino groups on an attached pyrimidine (B1678525) ring. mdpi.com The mechanism of scavenging can involve either a hydrogen atom transfer (HAT) or a single-electron transfer followed by proton transfer (SET-PT). frontiersin.orgmdpi.com

Table 1: In Vitro Antioxidant Activity of a Thienopyrazole Derivative
CompoundAssayIC50 Value (μg/mL)Reference StandardReference IC50 Value (μg/mL)Source
Thienopyrazole Derivative with Pyrimidine RingDPPH Radical Scavenging4.49Ascorbic Acid4.76 mdpi.com

By neutralizing free radicals, this compound derivatives can protect cells from oxidative stress-induced damage. researchgate.netresearchgate.net An accumulation of ROS can trigger programmed cell death (apoptosis) and disrupt normal cellular functions. researchgate.netnih.gov

In a study investigating the effects of a specific thieno[2,3-c]pyrazole derivative, Tpz-1, it was found that the compound induced an accumulation of ROS in cancer cells, leading to cell stress and apoptosis. nih.govresearchgate.net While this was studied in a cancer context, it demonstrates the compound's ability to interact with and modulate cellular redox systems. In a different context, new thieno[2,3-c]pyrazole compounds were shown to act as antioxidants against the toxicity induced by 4-nonylphenol (B119669) in fish, mitigating erythrocyte malformations caused by the toxicant. nih.gov This protective role underscores their potential to counteract cellular damage from environmental toxins that induce oxidative stress. nih.govresearchgate.net

Other Pharmacological Activities and Biological Target Engagements

Beyond their anti-inflammatory and antioxidant effects, derivatives of this compound engage with a variety of other biological targets, leading to a broad spectrum of pharmacological activities. The fused heterocyclic structure serves as a versatile scaffold for designing molecules that can interact with various enzymes and receptors. mdpi.comnih.gov

One of the most significant other activities reported for this class of compounds is their potent anticancer effect. mdpi.comresearchgate.net For instance, the derivative Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide) was identified as a potent and selective cytotoxic agent against several human cancer cell lines. mdpi.comresearchgate.net Its mechanism involves the induction of apoptosis, interference with the cell cycle, and disruption of the mitotic spindle. mdpi.comnih.gov

Furthermore, thienopyrazole derivatives have been investigated as kinase inhibitors. mdpi.comresearchgate.net Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.govrsc.org The ability of thienopyrazole derivatives to inhibit various kinases, such as Aurora kinase, EGFR, and VEGFR-2, highlights their potential as targeted therapeutic agents. researchgate.netnih.govrsc.org Additionally, antimicrobial and antiviral activities have been reported for this class of compounds. mdpi.comnih.gov

Table 2: Summary of Other Pharmacological Activities and Targets
ActivitySpecific Target/MechanismExample Compound/DerivativeSource
AnticancerInduction of apoptosis, mitotic inhibitionTpz-1 mdpi.comnih.govresearchgate.net
Kinase InhibitionAurora kinase, EGFR, VEGFR-2Various thienopyrazole derivatives researchgate.netnih.govrsc.org
AntimicrobialActivity against pathogenic bacteria and fungiVarious thieno[2,3-c]pyrazole derivatives nih.gov
AntiviralInhibition of human coronavirus (HCoV-229E)Pyrano[2,3-c]pyrazole derivatives mdpi.com

Antiviral Activities

The emergence of thieno[2,3-c]pyrazole compounds as potential antiviral agents has been noted in the scientific literature. mdpi.com While research on a broad range of pyrazole derivatives has shown activity against various viruses, specific studies on this compound derivatives are part of a larger exploration of this chemical class's therapeutic potential.

General pyrazole-based scaffolds have demonstrated significant promise as antiviral agents. nih.gov For instance, certain pyrazole derivatives have shown the ability to inhibit the replication of viruses such as the Newcastle disease virus (NDV) by preventing virus-induced hemagglutination. nih.gov In one study, a hydrazone derivative achieved 100% protection against NDV with no mortality in the tested model. nih.gov Furthermore, pyranopyrazole derivatives, which share a fused heterocyclic structure, have been investigated for their efficacy against human coronavirus 229E (HCoV-229E). nih.gov Some of these compounds exhibited significant antiviral action during the viral replication phase. nih.gov

A study on new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, which are structurally related to the thieno[2,3-c]pyrazole core, demonstrated strong in vitro antiviral activity against herpes simplex virus type-1 (HSV-1). consensus.app The inhibitory concentrations (IC50) of some of these compounds were found to be potent. consensus.app These findings, while not directly on the this compound scaffold, underscore the potential of the broader pyrazole family in antiviral research and support the continued investigation of thieno[2,3-c]pyrazole derivatives in this therapeutic area. mdpi.comnih.govconsensus.app

Table 1: Antiviral Activity of Selected Pyrazole and Thienopyrazole Derivatives

Compound Class Virus In Vitro Assay Key Findings Reference
Pyrazole Derivatives Newcastle Disease Virus (NDV) Haemagglutination Inhibition Hydrazone derivative provided 100% protection. nih.gov
Pyrano[2,3-c]pyrazoles Human Coronavirus 229E (HCoV-229E) Cell Viability (MTT) A specific derivative showed a high selectivity index (SI = 12.6) and significant inhibition of viral replication. nih.gov
3-Methyl-1,5-diphenyl-1H-pyrazoles Herpes Simplex Virus Type-1 (HSV-1) Plaque-Reduction Assay Several derivatives exhibited strong antiviral activity with low IC50 values. consensus.app
Thieno[2,3-c]pyrazoles General Not Specified Emerging as desirable antiviral agents. mdpi.com

RORγt Inverse Agonism and Nuclear Receptor Modulation

The modulation of nuclear receptors is a key strategy in the development of treatments for a variety of diseases, including autoimmune disorders. The retinoic acid receptor-related orphan receptor gamma t (RORγt) has been identified as a novel target for such conditions. nih.gov Thienopyrazole derivatives have emerged as potent modulators of RORγt.

A specific thienopyrazole analogue of previously reported RORγt modulators was found to exert its inverse agonism by binding to an allosteric pocket on the receptor. nih.gov In a time-resolved FRET (TR-FRET) coactivator recruitment assay, one such compound, a thienopyrazole derivative, effectively inhibited the binding of a coactivator peptide to RORγt in a dose-dependent manner, with a reported IC50 value of 425 ± 61 nM. nih.gov X-ray crystallography revealed that the carboxylic acid moiety of this compound interacts with specific amino acid residues (Q329, A497, and F498) in the loop between helix 11 and 12 of RORγt. nih.gov The methyl substituent on the thienopyrazole core induces a conformational change, shifting helix 4 and displacing helix 9, which is a notable difference compared to other allosteric inverse agonists. nih.gov

In addition to RORγt, other nuclear receptors have been targeted by related thieno-fused pyrazole structures. For example, a series of 1,4-dihydrothieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives were synthesized and evaluated as estrogen receptor (ER) inhibitors. nih.gov These compounds were designed based on molecular docking studies to interact with ERs, which are ligand-modulated nuclear receptors implicated in various diseases. nih.gov

Table 2: RORγt Inverse Agonism of a Thienopyrazole Derivative

Compound Assay Target IC50 Mechanism of Action Reference
Thienopyrazole Analogue TR-FRET Coactivator Recruitment RORγt 425 ± 61 nM Allosteric inverse agonism, binding to a pocket involving residues Q329, A497, and F498. Induces conformational changes in helices 4 and 9. nih.gov

DNA Binding Affinity and Enzyme Inhibitory Action

The interaction of small molecules with DNA and the inhibition of key enzymes are fundamental mechanisms of action for many therapeutic agents. Derivatives of the pyrazole and thienopyrazole scaffolds have been investigated for these properties.

While direct studies on the DNA binding of this compound are not extensively detailed, research on related 1H-pyrazole-3-carboxamide derivatives has shown significant DNA-binding interactions. One particular compound from this series exhibited a high DNA-binding affinity and was shown to affect DNA conformation, suggesting that DNA could be a potential target for this class of molecules.

More specifically for the thieno[2,3-c]pyrazole core, a derivative identified as N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1) has been shown to possess potent kinase inhibitory activity. mdpi.comresearchgate.net In vitro investigations into its mechanism of action revealed that Tpz-1 interfered with the activity of MAP and Src kinase pathways. mdpi.com This resulted in a complex pattern of phosphorylation changes, including the decreased phosphorylation of p38, CREB, Akt, and STAT3, and the hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases. mdpi.comresearchgate.net

Furthermore, derivatives of the isomeric thieno[3,2-c]pyrazole scaffold have been identified as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease. semanticscholar.org One thieno[3,2-c]pyrazol-3-amine derivative was a particularly potent GSK-3β inhibitor with an IC50 value of 3.1 nM in vitro. semanticscholar.org This compound also demonstrated good selectivity over a panel of other kinases. semanticscholar.org

Table 3: Enzyme Inhibitory Action of Thieno[2,3-c]pyrazole and Related Derivatives

Compound Target Enzyme/Pathway In Vitro Effect IC50 Reference
Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide) MAP and Src Kinase Pathways Decreased phosphorylation of p38, CREB, Akt, STAT3. Hyperphosphorylation of Fgr, Hck, ERK 1/2. Not specified mdpi.comresearchgate.net
Thieno[3,2-c]pyrazol-3-amine derivative Glycogen synthase kinase 3β (GSK-3β) Potent inhibition. 3.1 nM semanticscholar.org

Advanced Research Applications and Future Directions for 3 Methyl 1 Phenyl 1h Thieno 2,3 C Pyrazole Based Compounds

Leveraging the Thieno[2,3-c]pyrazole Scaffold as a Privileged Structure in Drug Discovery

The thieno[2,3-c]pyrazole core is increasingly recognized as a "privileged structure" in drug discovery. This concept refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for designing new drugs. The thieno[2,3-c]pyrazole scaffold is a bicyclic combination of two well-established pharmacophores: pyrazole (B372694) and thiophene (B33073). mdpi.comnih.govresearchgate.net

Both parent moieties have a long history in medicinal chemistry. Pyrazole derivatives, for instance, are integral components of several approved drugs used to treat various cancers. mdpi.comnih.govnih.gov Similarly, thiophene rings are prominent in drug design for a range of conditions. nih.gov The fusion of these two rings into the thienopyrazole system creates a novel, relatively rigid structure with a unique spatial arrangement of hydrogen bond donors and acceptors, as well as lipophilic regions. This structural arrangement allows for diverse interactions with biological macromolecules.

The pharmacological versatility of the thieno[2,3-c]pyrazole scaffold has been demonstrated through its documented antitumoral, kinase inhibitory, antiproliferative, antiviral, antimicrobial, and anti-inflammatory activities. mdpi.comresearchgate.net Its status as a privileged scaffold is supported by the wide array of biological targets its derivatives have been shown to modulate, underscoring its potential in the development of new therapeutic agents. researchgate.net

Development of Targeted Therapeutic Modalities Utilizing Thieno[2,3-c]pyrazole Frameworks

Research into thieno[2,3-c]pyrazole-based compounds has led to the identification of derivatives with highly specific mechanisms of action, paving the way for targeted therapeutic modalities. A primary focus has been on the development of kinase inhibitors, as kinases are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov

Derivatives of the thieno[2,3-c]pyrazole scaffold have shown significant inhibitory activity against a range of important biological targets. mdpi.comnih.gov

Target ClassSpecific TargetAssociated Disease Area
Kinases Aurora kinase (AURK)Cancer
Cyclin-dependent kinase 2 (CDK2)Cancer
Insulin-like growth factor type 1 receptor (IGF-1R)Cancer
Non-receptor tyrosine kinase ABLCancer (Leukemia)
Enzymes Phosphodiesterase 7A (PDE7A)Inflammatory & Immunological Diseases
Receptors Purinergic receptor P2X3Neuropathic Pain

This table summarizes known biological targets of thieno[2,3-c]pyrazole derivatives based on preclinical research. mdpi.comnih.govnih.gov

A notable example is the derivative N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, referred to as Tpz-1. mdpi.comresearchgate.net In vitro studies revealed that Tpz-1 exerts its potent anticancer effects through a multi-faceted mechanism. It was found to interfere with cell cycle progression, disrupt microtubule and mitotic spindle formation, and modulate the activity of key signaling kinases. mdpi.comnih.govnih.gov Specifically, it reduced the phosphorylation of p38, CREB, Akt, and STAT3, while inducing hyperphosphorylation of Fgr, Hck, and ERK 1/2. mdpi.comnih.gov This polypharmacological profile, targeting multiple critical pathways in cancer cells, highlights the potential for developing highly effective, targeted therapies from the thieno[2,3-c]pyrazole framework.

Strategies for Lead Optimization and Preclinical Candidate Identification

Once a promising "hit" compound like a thieno[2,3-c]pyrazole derivative is identified through screening, it undergoes a rigorous process of lead optimization to improve its drug-like properties. The goal is to develop a preclinical candidate with enhanced potency, selectivity, and favorable pharmacokinetic characteristics.

Key strategies employed in the optimization of thieno[2,3-c]pyrazole leads include:

Synthesis of Analog Libraries: Medicinal chemists synthesize series of related compounds by systematically modifying the peripheral chemical groups attached to the core thieno[2,3-c]pyrazole scaffold. For example, researchers have prepared new series of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives to enhance antioxidant and anti-inflammatory activities. researchgate.net Another approach has been the synthesis of various 4-amino-3-methyl-1-phenyl-1H-5-substituted thieno[2,3-c]pyrazoles to explore different biological outcomes. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of the synthesized analogs, researchers establish SAR. This process identifies which chemical modifications lead to improved target engagement, greater potency, and higher selectivity. For instance, the screening of related thieno[2,3-c]pyridine (B153571) derivatives against cancer cell lines identified a specific compound, 6i, as a potent lead compound suitable for further optimization as an Hsp90 inhibitor. nih.govmdpi.com

Mechanistic Elucidation: A deep understanding of how a lead compound works at the molecular level is crucial for rational design. Detailed in vitro investigations, such as those performed for the Tpz-1 derivative to uncover its effects on kinase signaling and microtubule dynamics, guide further chemical modifications to enhance the desired therapeutic effect while minimizing potential off-target activities. mdpi.com

This iterative cycle of design, synthesis, and testing is fundamental to transforming a promising thieno[2,3-c]pyrazole-based hit into a viable preclinical candidate.

High-Throughput Screening Initiatives for Novel Thieno[2,3-c]pyrazole Chemical Entities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for a specific biological activity. This approach has been instrumental in uncovering the therapeutic potential of the thieno[2,3-c]pyrazole scaffold.

A significant breakthrough came from an HTS campaign that screened 2,000 small molecules from the ChemBridge DIVERset chemical library to find novel anticancer agents. mdpi.comresearchgate.netresearchgate.net This initiative led to the discovery of the potent and selective cytotoxic agent Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide). mdpi.comnih.govresearchgate.net

The screening revealed that Tpz-1 consistently induced cell death in a panel of 17 different human cancer cell lines at low micromolar concentrations, demonstrating its broad-spectrum anticancer potential. mdpi.comresearchgate.netresearchgate.net

Cell Line TypeConcentration Range for Cell Death (IC50)
Human Cancer Cell Lines (17 types)0.19 µM to 2.99 µM

This table shows the potent cytotoxic concentration range of the thieno[2,3-c]pyrazole derivative Tpz-1, identified through a high-throughput screening initiative. mdpi.comresearchgate.netresearchgate.net

The success of this HTS initiative validates the thieno[2,3-c]pyrazole framework as a fruitful area for chemical exploration and underscores the power of large-scale screening to identify novel chemical entities with significant therapeutic promise. mdpi.com

Integration of Computational and Experimental Paradigms in Comprehensive Thieno[2,3-c]pyrazole Research

The discovery and development of drugs based on the thieno[2,3-c]pyrazole scaffold are significantly accelerated by the integration of computational (in silico) and experimental (in vitro/in vivo) research methods. dntb.gov.ua This synergistic approach allows for a more rational and efficient drug design process.

Computational techniques play a vital role at various stages:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target. For related scaffolds like thieno[2,3-c]pyridines, docking studies have been used to visualize and analyze the binding interactions with the target protein Hsp90, providing insights into the structural basis of inhibition. nih.gov

Pharmacokinetic (ADME) Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives before they are synthesized. nih.gov This helps to prioritize compounds with more favorable drug-like characteristics, saving time and resources.

Molecular Dynamics (MD) Simulations: For related pyranopyrazoles, MD simulations have been used to study the dynamic behavior of the compound when bound to its target, offering a deeper understanding of the stability and nature of the interaction. nih.gov

These computational predictions are then validated and refined through experimental work. For example, compounds identified through in silico screening or prioritized based on predicted ADME properties are synthesized and tested in cell-based assays to confirm their biological activity. nih.govnih.gov This iterative loop of computational prediction and experimental validation creates a comprehensive research paradigm that streamlines the path from initial concept to a potential drug candidate.

Emerging Research Domains and Underexplored Therapeutic Avenues for Thieno[2,3-c]pyrazole Derivatives

While a significant portion of research on thieno[2,3-c]pyrazole derivatives has concentrated on their anticancer properties, the scaffold's inherent versatility points toward numerous other therapeutic applications that remain relatively underexplored. mdpi.comnih.gov The thieno[2,3-c]pyrazole isomer itself is considered less studied than its other isomers, suggesting a rich, untapped potential for discovery. nih.gov

Emerging and underexplored research areas include:

Anti-inflammatory and Immunological Diseases: The documented inhibition of phosphodiesterase 7A (PDE7A) by some thienopyrazoles suggests their potential use in treating inflammatory and immunological conditions such as allergies. nih.gov Further investigation into this area could yield novel anti-inflammatory agents.

Antiviral Agents: The thieno[2,3-c]pyrazole scaffold has been endorsed for its potential antiviral activity. researchgate.net This is supported by research on structurally similar fused pyrazoles, such as pyrano[2,3-c]pyrazoles, which have been investigated as inhibitors of human coronavirus. nih.govmdpi.com This avenue warrants more direct exploration for thieno[2,3-c]pyrazole derivatives.

Antimicrobial Agents: Along with antiviral potential, antimicrobial activity is another promising area. researchgate.net Synthesized derivatives have been evaluated for their effects against various bacterial and fungal strains. researchgate.netresearchgate.net With the growing challenge of antimicrobial resistance, novel scaffolds like thieno[2,3-c]pyrazole are of high interest.

Veterinary and Environmental Applications: A unique study explored the use of novel thieno[2,3-c]pyrazole compounds as antioxidants to counteract the toxic effects of the endocrine disruptor 4-Nonylphenol (B119669) in African Catfish. nih.govindexcopernicus.com This highlights a potential application in aquaculture, veterinary medicine, or as environmental remediators.

The diverse biological activities already associated with the thieno[2,3-c]pyrazole core strongly suggest that its therapeutic potential extends far beyond oncology. Future research focused on these underexplored avenues could lead to the development of first-in-class medicines for a wide range of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.